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Compound of Interest

Compound Name: AT9283

Cat. No.: B605657 Get Quote

An In-depth Overview of the Discovery, Chemical Properties, and Mechanism of Action of

AT9283 for Researchers, Scientists, and Drug Development Professionals.

Abstract
AT9283 is a potent, multi-targeted small molecule inhibitor of several key kinases implicated in

cancer pathogenesis, most notably the Aurora kinases A and B, Janus kinase 2 (JAK2), and

the Abl tyrosine kinase, including its T315I mutant form.[1][2] Discovered by Astex Therapeutics

through an innovative fragment-based drug discovery approach, AT9283 has demonstrated

significant anti-proliferative activity in a wide range of preclinical cancer models and has

undergone evaluation in clinical trials for both solid and hematological malignancies.[2][3] This

technical guide provides a comprehensive overview of the discovery, chemical properties, and

biological activity of AT9283, with a focus on its mechanism of action, kinase inhibition profile,

and the experimental methodologies used to characterize this compound.

Discovery and Development
AT9283 was identified and optimized from a pyrazole-benzimidazole fragment using Astex's

proprietary Pyramid™ fragment-based drug discovery platform.[3][4] This approach involves

the screening of low molecular weight chemical fragments for binding to a protein target,

followed by structure-guided optimization to develop high-affinity lead compounds.[3][5] The

initial fragment hit was identified through high-throughput X-ray crystallography, and

subsequent structure-based design led to the synthesis of AT9283 with potent inhibitory activity

against Aurora kinases.[1][5]
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The development of AT9283 was driven by the need for novel anti-cancer agents targeting

mitotic progression. Aurora kinases are crucial regulators of mitosis, and their overexpression is

frequently observed in various human tumors, making them attractive therapeutic targets.[6]

Chemical Properties
AT9283 is a synthetic, heterocyclic small molecule with the chemical formula C₁₉H₂₃N₇O₂ and

a molecular weight of 381.43 g/mol .[7]

Property Value

IUPAC Name
1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-

benzoimidazol-2-yl)-1H-pyrazol-4-yl]urea

Molecular Formula C₁₉H₂₃N₇O₂

Molecular Weight 381.43 g/mol

CAS Number 896466-04-9

Appearance Solid

Mechanism of Action
AT9283 exerts its anti-tumor effects through the potent and simultaneous inhibition of multiple

kinases that are critical for cell division, proliferation, and survival.

Inhibition of Aurora Kinases
AT9283 is a potent inhibitor of both Aurora A and Aurora B kinases.[1] The inhibition of Aurora

B is considered the primary mechanism for the observed cellular phenotype of

endoreduplication, where cells undergo DNA replication without cell division, leading to

polyploidy and subsequent apoptosis.[1][8] A key downstream substrate of Aurora B is histone

H3, and inhibition of its phosphorylation at Serine 10 is a well-established biomarker of AT9283
activity.

Inhibition of JAK2
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AT9283 is also a potent inhibitor of JAK2, a non-receptor tyrosine kinase that plays a central

role in cytokine signaling pathways that regulate hematopoiesis and immune responses.[9]

Constitutive activation of the JAK2 signaling pathway is a hallmark of myeloproliferative

neoplasms, making it a key therapeutic target.[9]

Inhibition of Abl Kinase
AT9283 effectively inhibits the Abl tyrosine kinase, including the T315I mutant, which confers

resistance to imatinib and other ABL inhibitors in chronic myeloid leukemia (CML).[1]

Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of AT9283 against a panel of

kinases.

Kinase Target IC₅₀ (nM)

Aurora A ~3

Aurora B ~3

JAK2 1.2

JAK3 1.1

Abl (T315I) 4

Flt3 15 (57% inhibition)

Lck 63

Src 97

c-Abl 110

c-Kit 250 (46% inhibition)

RSK1 37

Data compiled from multiple sources.[7][10]
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Experimental Protocols
In Vitro Kinase Inhibition Assay (Aurora A/B)
This protocol describes a typical biochemical assay to determine the IC₅₀ of AT9283 against

Aurora A and Aurora B kinases.

Materials:

Recombinant human Aurora A and Aurora B enzymes

Biotinylated peptide substrate (e.g., Kemptide)

ATP

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% BSA, 0.01% Triton X-100, 1

mM DTT)

AT9283 (serial dilutions)

Streptavidin-coated plates

Phospho-specific antibody

HRP-conjugated secondary antibody

Chemiluminescent substrate

Plate reader

Procedure:

Prepare serial dilutions of AT9283 in DMSO and then in assay buffer.

In a 96-well plate, add the kinase, peptide substrate, and AT9283 (or DMSO control).

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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Stop the reaction by adding EDTA.

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the

biotinylated peptide to bind.

Wash the plate to remove unbound components.

Add a phospho-specific antibody that recognizes the phosphorylated substrate and incubate.

Wash the plate and add an HRP-conjugated secondary antibody.

Wash the plate and add a chemiluminescent substrate.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each AT9283 concentration and determine the IC₅₀ value

by non-linear regression analysis.

Cell Proliferation Assay (HCT116)
This protocol describes a method to assess the anti-proliferative effect of AT9283 on the

human colorectal carcinoma cell line HCT116.

Materials:

HCT116 cells

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

AT9283 (serial dilutions)

96-well cell culture plates

Cell viability reagent (e.g., MTS or resazurin)

Plate reader

Procedure:
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Seed HCT116 cells in a 96-well plate at a density of approximately 2,000-5,000 cells per well

and allow them to adhere overnight.

Prepare serial dilutions of AT9283 in complete growth medium.

Remove the existing medium from the cells and add the medium containing the different

concentrations of AT9283 (or vehicle control).

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for 1-4 hours.

Measure the absorbance or fluorescence using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the IC₅₀ value.

In Vivo Xenograft Study (HCT116)
This protocol outlines a general procedure for evaluating the in vivo efficacy of AT9283 in a

mouse xenograft model using HCT116 cells.

Materials:

Immunocompromised mice (e.g., nude or SCID)

HCT116 cells

Matrigel (optional)

AT9283 formulation for injection (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween

80, and 50% saline)

Calipers for tumor measurement

Procedure:
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Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS,

optionally mixed with Matrigel) into the flank of each mouse.

Monitor the mice for tumor growth.

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Administer AT9283 (e.g., 15-20 mg/kg) or vehicle control to the mice via a specified route

(e.g., intraperitoneal or intravenous injection) and schedule (e.g., daily for 5 days).[8]

Measure tumor volume with calipers two to three times per week. Tumor volume can be

calculated using the formula: (Length x Width²)/2.

Monitor the body weight and overall health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, histopathology, biomarker analysis).

Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by AT9283.
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Caption: AT9283 inhibits Aurora A and B, leading to mitotic arrest and apoptosis.
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Caption: AT9283 inhibits the JAK2-STAT signaling pathway.

Conclusion
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AT9283 is a well-characterized multi-targeted kinase inhibitor with potent activity against key

drivers of cancer cell proliferation and survival. Its discovery through fragment-based methods

highlights the power of this approach in modern drug development. The detailed understanding

of its chemical properties, mechanism of action, and preclinical activity provides a strong

rationale for its continued investigation as a potential anti-cancer therapeutic. This technical

guide serves as a comprehensive resource for researchers and drug development

professionals interested in the science and application of AT9283.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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